molecular formula C16H18ClP B1274970 Bis(3,5-dimethylphenyl)chlorophosphine CAS No. 74289-57-9

Bis(3,5-dimethylphenyl)chlorophosphine

Cat. No.: B1274970
CAS No.: 74289-57-9
M. Wt: 276.74 g/mol
InChI Key: FCEBDAANWYNQMO-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C16H18ClP. It is a chlorophosphine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. This compound is used as a ligand in various catalytic processes and has applications in organic synthesis.

Mechanism of Action

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

Bis(3,5-dimethylphenyl)chlorophosphine interacts with its targets through several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in . As a ligand in various coupling reactions, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds.

Biochemical Analysis

Biochemical Properties

Bis(3,5-dimethylphenyl)chlorophosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it can form complexes with transition metals, which are then used to catalyze cross-coupling reactions. These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. As a ligand, it can influence cell signaling pathways and gene expression by modulating the activity of metal-containing enzymes. These enzymes play vital roles in various cellular functions, including metabolism and signal transduction. The presence of this compound can alter the activity of these enzymes, thereby impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can either activate or inhibit enzymatic activity, depending on the nature of the metal and the specific reaction. For example, in cross-coupling reactions, the ligand-metal complex facilitates the transfer of functional groups between molecules, leading to the formation of new chemical bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under recommended storage conditions, but its reactivity can change over time. Long-term studies have shown that the compound can degrade, leading to a decrease in its effectiveness as a ligand. This degradation can impact the outcomes of biochemical reactions, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that the compound’s activity can vary with different dosages. At low doses, it may act as an effective ligand, facilitating enzymatic reactions. At higher doses, it could potentially exhibit toxic effects, disrupting cellular functions and leading to adverse outcomes. These dosage-dependent effects highlight the importance of precise dosing in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that require the formation of metal-ligand complexes. These pathways often involve enzymes that catalyze the transfer of functional groups, such as phosphine groups, to various substrates. The presence of this compound can influence the flux of metabolites through these pathways, altering the levels of specific metabolites and impacting overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its availability for biochemical reactions. Understanding these transport mechanisms is crucial for optimizing the use of this compound in various applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be directed to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can impact gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)chlorophosphine typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The general reaction scheme is as follows:

2C8H9MgBr+PCl3(C8H9)2PCl+2MgBrCl2 \text{C}_8\text{H}_9\text{MgBr} + \text{PCl}_3 \rightarrow (\text{C}_8\text{H}_9)_2\text{PCl} + 2 \text{MgBrCl} 2C8​H9​MgBr+PCl3​→(C8​H9​)2​PCl+2MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis(3,5-dimethylphenyl)chlorophosphine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with alcohols to form phosphinite esters.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coordination Reactions: As a ligand, this compound can coordinate with transition metals to form complexes that are useful in catalytic applications.

Common Reagents and Conditions:

    Substitution Reactions: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are used as oxidizing agents. The reactions are usually performed in an organic solvent such as dichloromethane.

Major Products:

    Phosphinite Esters: Formed from substitution reactions with alcohols.

    Phosphine Oxides: Formed from oxidation reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Bis(3,5-dimethylphenyl)chlorophosphine is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.

    Synthesis: It is employed in the synthesis of complex organic molecules and materials.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Chlorodiphenylphosphine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.

    Chlorodi(o-tolyl)phosphine: Contains o-tolyl groups instead of 3,5-dimethylphenyl groups.

    Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine: Similar but with an additional methoxy group on the phenyl rings.

Uniqueness: Bis(3,5-dimethylphenyl)chlorophosphine is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the complexes it forms with transition metals, making it suitable for specific catalytic applications.

Properties

IUPAC Name

chloro-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEBDAANWYNQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400511
Record name BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74289-57-9
Record name BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobis(3,5-dimethylphenyl)phosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?

A1: this compound serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.

Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?

A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of this compound, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.

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